(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid (3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15950804
InChI: InChI=1S/C12H10BFO2/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15)16/h1-8,15-16H
SMILES:
Molecular Formula: C12H10BFO2
Molecular Weight: 216.02 g/mol

(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid

CAS No.:

Cat. No.: VC15950804

Molecular Formula: C12H10BFO2

Molecular Weight: 216.02 g/mol

* For research use only. Not for human or veterinary use.

(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid -

Specification

Molecular Formula C12H10BFO2
Molecular Weight 216.02 g/mol
IUPAC Name [4-(3-fluorophenyl)phenyl]boronic acid
Standard InChI InChI=1S/C12H10BFO2/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15)16/h1-8,15-16H
Standard InChI Key PCOUIOZFOMGZKD-UHFFFAOYSA-N
Canonical SMILES B(C1=CC=C(C=C1)C2=CC(=CC=C2)F)(O)O

Introduction

Structural and Physicochemical Properties

The molecular formula of (3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid is C₁₂H₁₀BFO₂, with a molecular weight of 232.02 g/mol. Key physicochemical properties inferred from analogous compounds include:

PropertyValue (Estimated)Source Compound Reference
Density1.1–1.3 g/cm³
Boiling Point400–450°C
LogP (Partition Coefficient)3.5–4.0
Vapor Pressure (25°C)0.01–0.1 mmHg

The fluorine substituent at the 3'-position introduces electronic effects, increasing the compound’s electrophilicity and influencing its reactivity in cross-coupling reactions . The boronic acid group facilitates interactions with diols and other nucleophiles, enabling applications in sensing and materials science .

Synthesis and Reaction Mechanisms

Suzuki-Miyaura Cross-Coupling

The synthesis of (3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid likely follows established protocols for biphenyl boronic acids. A representative route involves:

  • Halogenation: Bromination of 3-fluorobiphenyl at the 4-position using N-bromosuccinimide (NBS) under radical conditions.

  • Borylation: Reaction of the brominated intermediate with bis(pinacolato)diboron (B₂Pin₂) via Miyaura borylation, catalyzed by palladium complexes (e.g., Pd(dppf)Cl₂) .

Example Reaction Scheme:

4-Bromo-3’-fluorobiphenyl+B2Pin2Pd catalyst, base(3’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid\text{4-Bromo-3'-fluorobiphenyl} + \text{B}_2\text{Pin}_2 \xrightarrow{\text{Pd catalyst, base}} \text{(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid}

Lewis Acid-Promoted Functionalization

Lewis acids such as BF₃·OEt₂ can enhance the reactivity of boronic acids in electrophilic substitutions. For instance, (3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid could undergo site-selective cyanation or sulfonation under similar conditions to those reported for 4'-fluoro-biphenyl derivatives .

Spectroscopic Characterization

Data from analogous fluorinated biphenyl boronic acids provide insights into expected spectral features:

  • ¹H NMR:

    • Aromatic protons: δ 7.2–7.6 ppm (multiplet patterns due to fluorine coupling) .

    • Boronic acid protons: δ 8.0–8.5 ppm (broad singlet, exchangeable) .

  • ¹³C NMR:

    • CF carbon: δ 160–165 ppm (¹J₃ coupling ~245 Hz) .

    • Boron-bound carbon: δ 135–140 ppm .

  • FTIR:

    • B-OH stretch: ~3200–3400 cm⁻¹ (broad).

    • Aromatic C=C: ~1480–1600 cm⁻¹ .

Computational and Theoretical Insights

Density functional theory (DFT) studies on related compounds, such as TBDFBP (4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl), reveal key electronic properties :

ParameterValue (DFT, B3LYP/6-311+G*)Relevance to Target Compound
HOMO Energy (eV)-0.24 to -0.26Indicates electron-donating capacity
LUMO Energy (eV)-0.05 to -0.11Reflects electron-accepting potential
HOMO-LUMO Gap (eV)4.1–5.1Predicts redox stability

For (3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid, the HOMO-LUMO gap is expected to be narrower (~3.8–4.5 eV) due to reduced steric hindrance compared to bulkier analogs like TBDFBP .

Applications in Scientific Research

Fluorescent Chemosensors

Fluorinated biphenyl boronic acids exhibit "turn-on" fluorescence upon binding to diols (e.g., carbohydrates). The fluorine substituent enhances electron-withdrawing effects, shifting emission wavelengths. For example, analogous compounds show fluorescence quantum yields (Φ) of 0.4–0.6 in the presence of fructose .

Pharmaceutical Intermediates

The biphenyl scaffold is prevalent in drug discovery (e.g., antihypertensive agents). Functionalization via Suzuki coupling enables rapid diversification. A 2023 study reported DFNBP (3,4-difluoro-3′-nitro-1,1′-biphenyl) as a precursor to kinase inhibitors .

Materials Science

Boronic acids form self-assembled monolayers (SAMs) on metal oxides. The fluorine atom in (3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid could enhance SAM stability via dipole interactions .

Challenges and Future Directions

  • Synthetic Challenges: Regioselective fluorination remains non-trivial; future work could explore directed ortho-metalation strategies.

  • Stability: Boronic acids are prone to protodeboronation; stabilization via trifluoroborate salts may improve shelf life .

  • Applications: Testing in optoelectronic devices (e.g., OLEDs) is warranted, given the compound’s predicted HOMO-LUMO characteristics .

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